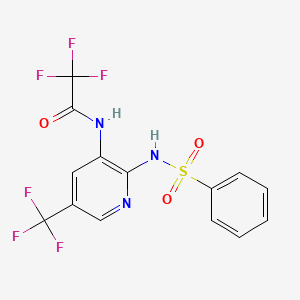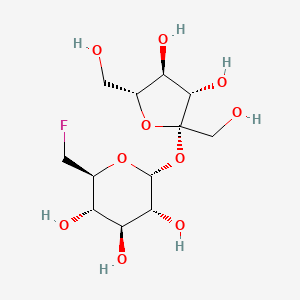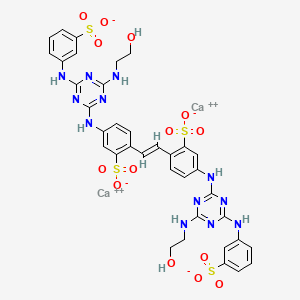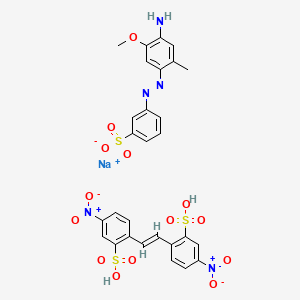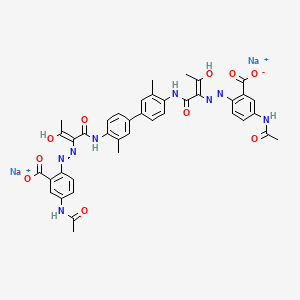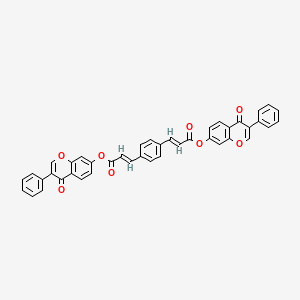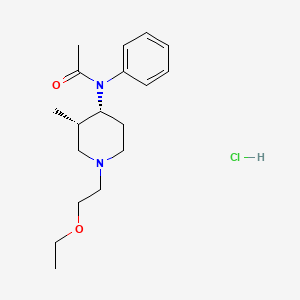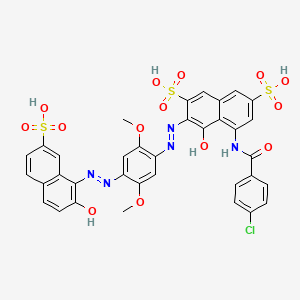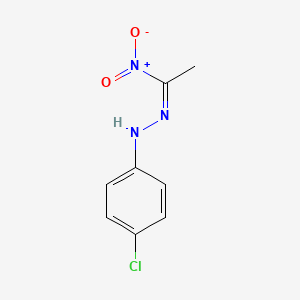
Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone is an organic compound with the molecular formula C8-H8-Cl-N3-O2 and a molecular weight of 213.64 . This compound is a derivative of hydrazone, which is formed by the reaction of hydrazine with aldehydes or ketones . Hydrazones are known for their versatility and are widely used in various fields of chemistry and biology .
Méthodes De Préparation
The synthesis of Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone typically involves the reaction of acetaldehyde with 1-nitro-2-(p-chlorophenyl)hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or chloro groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone has several scientific research applications:
Mécanisme D'action
The mechanism of action of Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone involves its interaction with molecular targets through its hydrazone functional group . The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways . Additionally, the nitro and chloro groups can undergo redox reactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone include other hydrazone derivatives such as:
- Benzaldehyde hydrazone
- Acetone hydrazone
- Phenylhydrazone
The combination of these functional groups makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
23851-66-3 |
|---|---|
Formule moléculaire |
C8H8ClN3O2 |
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
4-chloro-N-[(Z)-1-nitroethylideneamino]aniline |
InChI |
InChI=1S/C8H8ClN3O2/c1-6(12(13)14)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3/b10-6- |
Clé InChI |
ULYGPUQXFJBUCM-POHAHGRESA-N |
SMILES isomérique |
C/C(=N/NC1=CC=C(C=C1)Cl)/[N+](=O)[O-] |
SMILES canonique |
CC(=NNC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


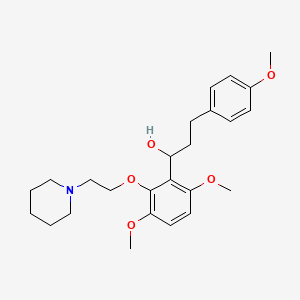
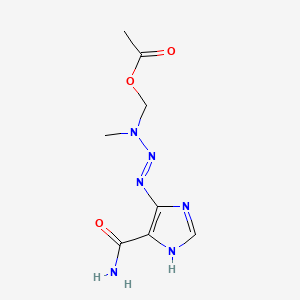
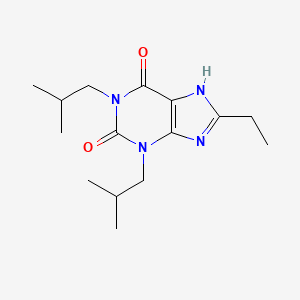
![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)
